Cas no 2172141-43-2 (4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}pentanoic acid)

4-{4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}pentanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a tetrahydropyran (oxane) ring and a pentanoic acid linker, offering enhanced steric and conformational control during solid-phase peptide assembly. The Fmoc group ensures orthogonal protection compatibility with standard SPPS protocols, while the oxan-4-yl moiety provides unique backbone modifications for peptide engineering. This compound is particularly valuable for introducing constrained secondary structures or modulating peptide solubility and bioavailability. Its synthetic utility lies in the precise incorporation of rigid, cyclic elements into peptide sequences, making it suitable for advanced medicinal chemistry and bioconjugation research.
4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}pentanoic acid structure
2172141-43-2 structure
Product name:4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}pentanoic acid
CAS No:2172141-43-2
MF:C26H30N2O6
Molecular Weight:466.526207447052
CID:6389109
PubChem ID:165746224

4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}pentanoic acid 化学的及び物理的性質

名前と識別子

    • 4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}pentanoic acid
    • 4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}pentanoic acid
    • 2172141-43-2
    • EN300-1496395
    • インチ: 1S/C26H30N2O6/c1-17(10-11-23(29)30)27-24(31)26(12-14-33-15-13-26)28-25(32)34-16-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,17,22H,10-16H2,1H3,(H,27,31)(H,28,32)(H,29,30)
    • InChIKey: JEZBHBZPMSPWAV-UHFFFAOYSA-N
    • SMILES: O1CCC(C(NC(C)CCC(=O)O)=O)(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • 精确分子量: 466.21038668g/mol
  • 同位素质量: 466.21038668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 6
  • 重原子数量: 34
  • 回転可能化学結合数: 9
  • 複雑さ: 715
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 114Ų
  • XLogP3: 2.9

4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}pentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1496395-0.1g
4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}pentanoic acid
2172141-43-2
0.1g
$2963.0 2023-06-05
Enamine
EN300-1496395-250mg
4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}pentanoic acid
2172141-43-2
250mg
$3099.0 2023-09-28
Enamine
EN300-1496395-5.0g
4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}pentanoic acid
2172141-43-2
5g
$9769.0 2023-06-05
Enamine
EN300-1496395-2.5g
4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}pentanoic acid
2172141-43-2
2.5g
$6602.0 2023-06-05
Enamine
EN300-1496395-50mg
4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}pentanoic acid
2172141-43-2
50mg
$2829.0 2023-09-28
Enamine
EN300-1496395-500mg
4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}pentanoic acid
2172141-43-2
500mg
$3233.0 2023-09-28
Enamine
EN300-1496395-5000mg
4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}pentanoic acid
2172141-43-2
5000mg
$9769.0 2023-09-28
Enamine
EN300-1496395-1.0g
4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}pentanoic acid
2172141-43-2
1g
$3368.0 2023-06-05
Enamine
EN300-1496395-10.0g
4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}pentanoic acid
2172141-43-2
10g
$14487.0 2023-06-05
Enamine
EN300-1496395-0.5g
4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}pentanoic acid
2172141-43-2
0.5g
$3233.0 2023-06-05

4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}pentanoic acid 関連文献

4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}pentanoic acidに関する追加情報

Introduction to 4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}pentanoic acid (CAS No. 2172141-43-2)

4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}pentanoic acid (CAS No. 2172141-43-2) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural features and potential biological activities. This compound belongs to a class of molecules that incorporate a combination of fluorene-based moieties and amino acid derivatives, making it an intriguing candidate for further exploration in drug discovery and therapeutic development.

The molecular structure of 4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}pentanoic acid is characterized by a pentanoic acid backbone, which is functionalized with an oxanaphthalene ring system linked via an amide bond. The presence of a fluorene moiety at the N-terminal position, further modified by a methoxycarbonyl group, introduces both hydrophobic and hydrophilic interactions, which are critical for its solubility and binding affinity in biological systems.

This compound has been studied extensively in recent years for its potential applications in medicinal chemistry. The fluorene derivative is particularly notable for its ability to enhance the bioavailability and stability of drug molecules, while the oxanaphthalene ring system provides additional binding pockets that can be exploited for targeted interactions with biological receptors. Such structural features make it a promising scaffold for the development of novel therapeutic agents.

Recent research has highlighted the role of 4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}pentanoic acid in the design of small-molecule inhibitors for various disease targets. For instance, studies have demonstrated its potential as a kinase inhibitor due to its ability to disrupt aberrant signaling pathways associated with cancer and inflammatory diseases. The methoxycarbonyl group enhances the compound's pharmacokinetic properties, while the pentanoic acid moiety contributes to its metabolic stability.

The oxanaphthalene ring system has been shown to interact specifically with certain protein targets, making it an attractive component in the development of targeted therapies. This interaction is further modulated by the formamide group, which can participate in hydrogen bonding networks within biological macromolecules. Such interactions are crucial for achieving high selectivity and efficacy in drug design.

In addition to its applications in oncology, 4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}pentanoic acid has been explored as a potential therapeutic agent for neurological disorders. The compound's ability to cross the blood-brain barrier and interact with central nervous system receptors has made it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies have shown promising results in animal models, suggesting that this compound may have significant therapeutic potential.

The synthesis of 4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}pentanoic acid involves multiple steps, including condensation reactions, protection-deprotection strategies, and purification techniques. The use of advanced synthetic methodologies ensures high yield and purity, which are essential for pharmaceutical applications. Researchers have leveraged state-of-the-art techniques such as solid-phase synthesis and automated purification systems to optimize the production process.

The pharmacological profile of this compound has been evaluated through both in vitro and in vivo studies. In vitro assays have demonstrated its ability to inhibit specific enzymatic targets with high potency, while animal models have provided insights into its behavioral effects and systemic absorption. These studies have laid the groundwork for further clinical investigations.

The future direction of research on 4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}pentanoic acid includes exploring its mechanism of action in greater detail and identifying additional therapeutic applications. Advances in computational chemistry and molecular modeling are expected to play a crucial role in understanding how this compound interacts with biological targets at the molecular level. Such insights will be invaluable for designing next-generation derivatives with enhanced efficacy and reduced side effects.

Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into clinical practice. By combining expertise in synthetic chemistry, pharmacology, and biotechnology, researchers can accelerate the development of novel therapeutics based on this promising scaffold. The integration of interdisciplinary approaches will be key to unlocking the full potential of 4-{4-(9H-fluoren}-9 -yl)methoxycarbonyl}amino)oxan -4 -y lform amidopenta noic ac id (CAS No. 2172141 -43 -2).

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